2-Bromodibenzo[b,d]furan-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromodibenzofuran-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJRPRPVUGPJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Amine Functional Group in Such Compounds Allows Participation in a Wide Range of Reactions, Making Them Versatile Precursors for Many Organic Synthesis Processes.
Strategies for the Construction of the Dibenzo[b,d]furan Core in Substituted Forms
The formation of the tricyclic dibenzo[b,d]furan system is the foundational step in the synthesis of its derivatives. Various methods have been developed to construct this aromatic core, primarily involving the formation of the central furan (B31954) ring or the assembly of the biphenyl precursor.
Ring-Closing Reactions for Furan Formation
One of the most common and effective methods for constructing the dibenzo[b,d]furan core is through intramolecular cyclization reactions. These reactions typically involve the formation of a carbon-oxygen bond to close the furan ring.
Palladium-catalyzed intramolecular cyclization of o-iododiaryl ethers is a widely used method. This reaction proceeds via an oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by an intramolecular C-O bond formation. The use of a reusable Pd/C catalyst under ligand-free conditions makes this an efficient and environmentally conscious approach.
Another significant strategy is the photoinduced cyclization of o-arylphenols. This method utilizes photochemical energy to induce a ring-closing reaction, often involving an electron transfer mechanism to generate the dibenzofuran (B1670420) structure. researchgate.net
Transition metal-catalyzed reactions, in general, offer a versatile platform for the synthesis of substituted dibenzofurans. Catalysts based on rhodium, iridium, and copper have been employed in various intramolecular cycloaddition and C-H activation strategies to afford the dibenzofuran scaffold. nih.gov
Assembly of the Biphenyl Moiety
An alternative approach to the dibenzo[b,d]furan core involves the initial construction of a substituted biphenyl molecule, which then undergoes a subsequent ring-closing reaction to form the furan ring.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of the biphenyl moiety. This reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. By carefully choosing the substituted starting materials, a biphenyl with the desired substitution pattern for subsequent cyclization can be prepared. Following the formation of the biphenyl, a photoinduced cyclization can be employed to furnish the dibenzofuran core. researchgate.net
Directed Bromination Strategies for Dibenzo[b,d]furan Derivatives
Once the dibenzo[b,d]furan scaffold is in place, the next critical step is the regioselective introduction of a bromine atom at the 2-position. The electronic properties of the dibenzo[b,d]furan ring system direct electrophilic substitution primarily to the 2, 3, 7, and 8 positions.
Regioselective Bromination Techniques on the Dibenzo[b,d]furan Scaffold
Direct bromination of dibenzo[b,d]furan often leads to a mixture of products, with the 2- and 3-bromo isomers being the major products. Achieving high regioselectivity for the 2-position can be challenging and often depends on the reaction conditions and the brominating agent used. Studies on the bromination of polybrominated dibenzofurans have shown that the 2, 3, 7, and 8 positions are highly susceptible to electrophilic attack. nih.gov
For the synthesis of the target molecule, a potential strategy involves the nitration of dibenzo[b,d]furan first. The nitro group is a meta-director, which could then influence the position of subsequent electrophilic bromination.
Comparative Analysis of Brominating Agents and Reaction Conditions
A variety of brominating agents can be employed for the bromination of aromatic compounds, each with its own reactivity and selectivity profile. The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity of the bromination of dibenzo[b,d]furan.
| Brominating Agent | Reaction Conditions | Observations |
| Bromine (Br₂) in Acetic Acid | Elevated temperatures | Can lead to the formation of di-substituted products, such as 2,8-dibromodibenzo[b,d]furan. |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) or light | Often used for allylic or benzylic bromination, but can also be used for aromatic bromination, sometimes with improved selectivity. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane at 40°C in the dark | Can be a more suitable reagent for furan-site bromination compared to NBS. researchgate.net |
Table 1: Comparison of Brominating Agents for Dibenzo[b,d]furan Derivatives
Introduction of the Amine Functional Group (Amination Reactions)
The final step in the synthesis of 2-Bromodibenzo[b,d]furan-3-amine is the introduction of the amine group at the 3-position. A common and effective strategy for this transformation is the reduction of a nitro group. Therefore, a synthetic route involving the nitration of dibenzo[b,d]furan, followed by bromination and subsequent reduction of the nitro group, is a plausible pathway.
Alternatively, modern cross-coupling reactions provide powerful methods for the direct formation of carbon-nitrogen bonds.
A highly relevant method for the amination of a bromo-substituted dibenzo[b,d]furan is the copper-catalyzed Ullmann-type C-N coupling reaction. This reaction has been successfully employed for the synthesis of 2-aminodibenzo[b,d]furan from 2-bromodibenzo[b,d]furan. nih.gov The reaction typically utilizes a copper(I) catalyst, such as copper(I) oxide (Cu₂O), and an ammonia source in a suitable solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures. nih.gov
| Reaction Type | Catalyst System | Amine Source | Key Features |
| Ullmann Condensation | Copper(I) salts (e.g., Cu₂O, CuI) | Aqueous ammonia, amines | Economical and effective for amination of aryl halides. |
| Buchwald-Hartwig Amination | Palladium catalyst with phosphine ligands | Ammonia surrogates, amines | Offers broad substrate scope and milder reaction conditions compared to traditional Ullmann reactions. |
Table 2: Amination Reactions for Aryl Halides
A plausible synthetic route to achieve the desired 2-bromo-3-amino substitution pattern would be to first introduce a nitro group at the 3-position of dibenzo[b,d]furan. The nitration of dibenzo[b,d]furan is a known reaction. rsc.org Subsequently, electrophilic bromination of 3-nitrodibenzo[b,d]furan would likely be directed to the 2-position due to the meta-directing effect of the nitro group. The final step would then be the reduction of the nitro group to an amine, for which various standard reduction methods are available, such as using iron in acidic media or catalytic hydrogenation. nih.gov
Palladium-Catalyzed Cross-Coupling Aminations (Buchwald-Hartwig Type)
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction of amines with aryl halides has undergone significant evolution, allowing for the facile synthesis of aryl amines under increasingly mild conditions. wikipedia.orglibretexts.org The reaction's utility is particularly pronounced for the synthesis of complex molecules like this compound, where traditional methods such as nucleophilic aromatic substitution are often ineffective. wikipedia.org
Evolution of Ligand Systems for Aryl Amination
The success and broad applicability of the Buchwald-Hartwig amination are intrinsically linked to the development of sophisticated phosphine ligands. These ligands coordinate to the palladium center, facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The progression of these ligands can be categorized into distinct generations, each expanding the reaction's scope and improving its efficiency.
First-Generation Ligands: The initial catalyst systems utilized sterically hindered, electron-rich triarylphosphine ligands, with tri-ortho-tolylphosphine (P(o-Tolyl)₃) being a prototypical example. libretexts.org These systems were effective for coupling secondary amines with aryl bromides but were generally unsuitable for primary amines due to competing side reactions. wikipedia.org
Second-Generation Ligands: A significant breakthrough was the introduction of bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). These chelating ligands offered greater stability to the palladium complex, which suppressed side reactions and provided the first reliable method for the amination of primary amines. wikipedia.org
Third and Fourth-Generation Ligands: Further advancements led to the development of highly specialized, bulky, and electron-rich dialkylbiaryl phosphine ligands. Buchwald and coworkers developed a range of ligands like XPhos, SPhos, and RuPhos, while Hartwig's group focused on ferrocene-based ligands (Josiphos-type). rsc.orgorganic-chemistry.org These advanced ligands exhibit remarkable activity, enabling the coupling of a wide array of amines (including ammonia equivalents) with less reactive aryl chlorides and allowing for reactions to be conducted under milder conditions, sometimes even at room temperature. wikipedia.org
The following table summarizes the evolution of these ligand systems.
| Ligand Generation | Representative Ligands | Key Characteristics & Substrate Scope |
| First | P(o-Tolyl)₃ | Monodentate triarylphosphines. Effective for secondary amines with aryl bromides. |
| Second | DPPF, BINAP | Bidentate (chelating) phosphines. Enabled efficient coupling of primary amines. |
| Third/Fourth | XPhos, SPhos, tBuXPhos, Josiphos ligands | Bulky, electron-rich monodentate dialkylbiaryl or ferrocenyl phosphines. Broad substrate scope including aryl chlorides and ammonia equivalents; milder reaction conditions. |
Scope and Limitations with Brominated Aromatic Substrates
Brominated aromatic compounds, including brominated dibenzofurans, are generally excellent substrates for Buchwald-Hartwig amination. The carbon-bromine bond is sufficiently reactive to undergo oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. organic-chemistry.org Research on the amination of various benzo-fused bromine-containing heterocycles has demonstrated the viability of this approach for scaffolds similar to dibenzofuran. researchgate.net
The choice of catalytic system is paramount and must be tailored to the specific substrate. For a substrate like 2,3-dibromodibenzofuran, achieving selective mono-amination at the 3-position to form the target compound would require careful optimization of reaction conditions. Key variables include the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), the ligand, the base (e.g., NaOt-Bu, Cs₂CO₃), and the solvent (e.g., toluene, dioxane). rsc.orgresearchgate.net
Scope:
High Reactivity: Aryl bromides are more reactive than aryl chlorides, often allowing for milder reaction conditions. nih.gov
Functional Group Tolerance: Modern ligand systems tolerate a wide range of functional groups on the aromatic substrate. libretexts.org
Heterocycles: The methodology has been successfully applied to various brominated heterocycles, including bromoindoles and bromobenzofurans, yielding the corresponding amino derivatives in moderate to high yields. researchgate.net
Limitations:
Steric Hindrance: Highly sterically hindered brominated substrates can react sluggishly. The bulky dibenzofuran skeleton may require the use of more active, sterically demanding ligands like XPhos or tBuXPhos to achieve efficient coupling. wikipedia.org
Chemoselectivity: In poly-halogenated substrates, such as a hypothetical 2,3-dibromodibenzofuran intermediate, achieving selective reaction at one C-Br bond over another can be challenging and is dependent on the electronic and steric environment of each halogen.
Catalyst Poisoning: Certain functional groups, such as nitro or azo groups, can coordinate to the palladium center and act as catalyst poisons, inhibiting the reaction. libretexts.org
The table below presents example conditions used for the amination of related brominated heterocyclic substrates.
| Hetaryl Bromide | Amine | Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Yield |
| 5-Bromoindole | Morpholine | Pd₂(dba)₃ / 2-(Di-tert-butylphosphino)biphenyl | NaOt-Bu | Toluene | 83% |
| 6-Bromo-1,2,3,4-tetrahydrocarbazol-1-one | Piperidine | Pd₂(dba)₃ / 2-(Di-tert-butylphosphino)biphenyl | NaOt-Bu | Toluene | 74% |
| 3-Bromoindole | Pyrrolidine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 65% |
Data sourced from Sergeev et al., 2005. researchgate.net
Copper-Catalyzed Ullmann-Type Aminations of Bromodibenzofurans
The Ullmann condensation, or Ullmann-type reaction, is a classical method for forming C-N bonds using a copper catalyst. wikipedia.org Historically, these reactions were limited by harsh conditions, often requiring very high temperatures (frequently >200 °C), polar aprotic solvents, and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org However, significant advancements, particularly the development of ligand-accelerated catalysis, have revitalized the Ullmann amination as a practical alternative to palladium-catalyzed methods.
Modern Ullmann-type reactions can often be performed under much milder conditions. The introduction of soluble copper(I) sources (e.g., CuI, Cu₂O) in combination with chelating ligands, such as diamines or phenanthrolines, facilitates the reaction at lower temperatures and with catalytic amounts of copper. wikipedia.org
This methodology is directly applicable to the synthesis of aminodibenzofurans. A notable study demonstrated the effective amination of various bromo-substituted polycyclic aromatic compounds, including the successful synthesis of dibenzo[b,d]furan-2-amine from 2-bromodibenzo[b,d]furan. nih.gov This provides a strong precedent for the synthesis of the isomeric this compound from a corresponding 2,3-dibromodibenzofuran precursor. The reaction proceeds by coupling the bromo-heterocycle with an amine source, such as aqueous ammonia, in the presence of a copper(I) catalyst. nih.gov
The following table summarizes the conditions for the successful copper-catalyzed amination of a bromodibenzofuran.
| Substrate | Amine Source | Catalyst | Solvent | Temperature | Time | Yield |
| 2-Bromodibenzo[b,d]furan | Aqueous Ammonia | Cu₂O (20 mol%) | NMP | 110 °C | 24 h | 88% |
Data sourced from Ali et al., 2021. nih.gov
The success of this transformation highlights the utility of copper-catalyzed methods for accessing amino-dibenzofuran structures. The relatively low cost and low toxicity of copper compared to palladium make it an attractive option, particularly for larger-scale syntheses. nih.gov The scope can be extended beyond primary amines to include secondary and tertiary amines by reacting the bromodibenzofuran with the corresponding aliphatic or aromatic amine. nih.gov
Alternative Amination Approaches
Beyond the prominent palladium and copper-catalyzed methods, other strategies can be utilized to introduce the amine functionality onto the dibenzofuran ring system.
Reduction of Nitroarenes: A common and effective alternative is the reduction of a nitro group to an amine. This approach would involve the synthesis of a 2-bromo-3-nitrodibenzofuran precursor. The synthesis of substituted nitrodibenzofurans has been documented, for instance, through the palladium-catalyzed intramolecular cyclization of nitro-diaryl ether precursors. nih.gov A similar strategy could likely be adapted to synthesize 2-bromo-3-nitrodibenzofuran.
Once the nitro-substituted dibenzofuran is obtained, the nitro group can be reduced to the corresponding amine using a variety of reducing agents. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, or chemical reduction with metals such as iron, tin, or zinc in acidic media. nih.gov
Electrophilic Amination: This method involves the reaction of a nucleophilic organometallic derivative of dibenzofuran with an electrophilic aminating agent. nih.gov For instance, a lithiated or Grignard derivative of 2-bromodibenzofuran could potentially react with an electrophilic amine source, such as a chloramine or a hydroxylamine derivative. The feasibility of this approach would depend on the ability to selectively form the desired organometallic intermediate at the 3-position of the 2-bromodibenzofuran core.
Sequential and Convergent Synthetic Pathways to this compound
The synthesis of this compound can be approached through either sequential or convergent strategies. A sequential synthesis would involve the step-by-step modification of a simpler starting material, while a convergent synthesis would involve the joining of two or more complex fragments at a late stage.
Optimized Reaction Sequences for Improved Yield and Purity
A documented synthetic route to this compound involves the direct bromination of dibenzo[b,d]furan-3-amine. While a specific publication with detailed experimental data is not cited, this pathway represents a direct, late-stage functionalization. To optimize such a sequence, careful control of the brominating agent and reaction conditions would be necessary to ensure selective monobromination at the desired position and to minimize the formation of isomeric byproducts.
Considerations for Scalable Synthesis
The transition from a laboratory-scale synthesis to a larger, industrial-scale production requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact. For the synthesis of this compound, a scalable route would ideally involve readily available starting materials, robust and high-yielding reactions, and straightforward purification procedures. nih.govrsc.org
Catalytic methods, such as the Buchwald-Hartwig amination or the reduction of nitroarenes using catalytic hydrogenation, are often preferred for large-scale synthesis due to their efficiency and the use of sub-stoichiometric amounts of catalysts. nih.gov However, the cost and potential toxicity of heavy metal catalysts like palladium must be taken into account, and methods for catalyst recovery and recycling would be important considerations.
Reactions that generate significant amounts of waste or require cryogenic temperatures may be less suitable for scale-up. Therefore, a thorough process of development and optimization would be necessary to identify the most economically viable and environmentally friendly route for the large-scale production of this compound.
Reactivity and Advanced Derivatization of 2 Bromodibenzo B,d Furan 3 Amine
Reactions Involving the Amine Functional Group
The amine group in 2-Bromodibenzo[b,d]furan-3-amine is a primary aromatic amine, which dictates its reactivity. It can readily undergo reactions typical of anilines, allowing for the introduction of a wide variety of substituents and the construction of new ring systems.
The nitrogen atom of the amine group is nucleophilic and can react with various electrophiles to form N-substituted derivatives.
Acylation: The amine can be acylated to form amides. This is typically achieved by reacting it with acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. For instance, the reaction with acetic anhydride (B1165640) would yield N-(2-Bromodibenzo[b,d]furan-3-yl)acetamide. This transformation is useful for protecting the amine group or for introducing carbonyl functionalities. A similar reaction has been described for 5-bromo-2-methylpyridin-3-amine, which is acetylated before undergoing Suzuki coupling. mdpi.com
Alkylation: Direct N-alkylation of primary aromatic amines can sometimes be challenging due to the potential for multiple alkylations. However, under controlled conditions using alkyl halides or via reductive amination, mono- or di-alkylated products can be obtained. These reactions expand the diversity of substituents that can be attached to the dibenzofuran (B1670420) core. Palladium-catalyzed C-N cross-coupling reactions, while typically focused on forming the C-N bond with an aryl halide, have also been developed for the amination of aryl halides with a wide range of primary and secondary amines, showcasing the versatility of these nitrogen-based transformations. rsc.orgnih.gov
Sulfonamidation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of sulfonamides. These derivatives are important in medicinal chemistry and can also serve as protecting groups. The synthesis of sulfonamide-based ynamides has been achieved through Sonogashira coupling, indicating the compatibility of the sulfonamide group with palladium catalysis. organic-chemistry.org
Table 1: General Conditions for N-Functionalization Reactions
| Reaction | Reagents | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine, Triethylamine) | Dichloromethane, THF | Room Temperature | Amide |
| Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | DMF, Acetonitrile | Varies (RT to elevated temp.) | Alkylamine |
Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). nih.gov The reaction of this compound with an appropriate carbonyl compound would yield the corresponding imine. These imines are versatile intermediates themselves and can be reduced to secondary amines or used in cyclization reactions to construct more complex heterocyclic systems. Multicomponent reactions involving isocyanides and aldehydes are a powerful tool for synthesizing highly functionalized furans and other heterocycles. researchgate.net
The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.orglibretexts.org Aryl diazonium salts are highly valuable synthetic intermediates due to the excellent leaving group ability of molecular nitrogen (N₂). libretexts.org
Once formed, the diazonium salt of this compound can undergo a variety of transformations:
Sandmeyer Reaction: Treatment with copper(I) salts (CuCl, CuBr, CuCN) allows for the replacement of the diazonium group with -Cl, -Br, or -CN, respectively.
Schiemann Reaction: Heating the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) results in the introduction of a fluorine atom.
Gattermann Reaction: Copper powder can also be used to introduce halogens.
Hydrolysis: Heating the diazonium salt in water introduces a hydroxyl group, leading to the formation of 2-Bromodibenzo[b,d]furan-3-ol.
Reduction: Reduction of the diazonium group, for example with hypophosphorous acid, would replace the amine functionality with a hydrogen atom, yielding 2-Bromodibenzofuran. sciencemadness.org
These reactions provide a powerful platform for introducing a wide array of functional groups at the C-3 position, which might be difficult to achieve through other synthetic routes.
Reactivity at the Bromine Moiety (C-Br Bond)
The carbon-bromine bond on the dibenzofuran ring is a key site for derivatization, particularly through transition metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group in these reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C bonds. nih.gov The bromo-substituted dibenzofuran is an ideal substrate for such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu This method is widely used for the formation of biaryl compounds and is tolerant of a wide variety of functional groups. mdpi.comtcichemicals.com Coupling this compound with an arylboronic acid would yield a 2-aryl-dibenzo[b,d]furan-3-amine derivative. The presence of the ortho-amino group can influence the reaction, potentially by coordinating to the palladium catalyst, but successful couplings on ortho-bromoanilines have been widely reported. nih.gov
Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). wikipedia.org It is a versatile method for forming C-C bonds, including sp²-sp², sp²-sp³, and sp²-sp connections. While effective, the toxicity of organotin reagents is a significant drawback. wikipedia.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This is a highly efficient method for synthesizing arylalkynes. The Sonogashira coupling of this compound would lead to 2-alkynyl-dibenzo[b,d]furan-3-amine derivatives. This reaction is fundamental in the synthesis of various substituted benzofurans. nih.govresearchgate.net
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, more substituted alkene. nih.gov This reaction is catalyzed by a palladium complex and requires a base. Reacting this compound with an alkene like ethyl acrylate (B77674) would introduce a vinyl group at the C-2 position.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Key Features | Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd(0) catalyst, Base | Mild conditions, high functional group tolerance, non-toxic boron reagents. mdpi.comlibretexts.org | 2-Aryl/vinyl-dibenzo[b,d]furan-3-amine |
| Stille | Organostannane (e.g., R-SnBu₃) | Pd(0) catalyst | Versatile, but uses toxic tin reagents. wikipedia.org | 2-Aryl/vinyl/alkynyl-dibenzo[b,d]furan-3-amine |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | Efficient synthesis of alkynes. organic-chemistry.orgnih.gov | 2-Alkynyl-dibenzo[b,d]furan-3-amine |
| Heck | Alkene (e.g., CH₂=CHR) | Pd(0) catalyst, Base | Forms substituted alkenes. nih.gov | 2-Vinyl-dibenzo[b,d]furan-3-amine |
Transition Metal-Catalyzed Cross-Coupling Reactions
Nickel- and Copper-Catalyzed Coupling Reactions
The carbon-bromine bond at the C-2 position of this compound is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Both nickel and copper catalysts have proven effective for such transformations on similar aryl halide scaffolds.
Copper-Catalyzed Reactions: Copper-catalyzed reactions, particularly Ullmann-type couplings, are well-suited for forming C-N, C-O, and C-S bonds. For instance, the amination of bromo-dibenzofurans can be achieved using copper catalysts. nih.gov A general and effective method for the C-N cross-coupling of arylboronic acids with aliphatic amines and anilines utilizes catalytic copper(II) acetate, often without the need for a specialized ligand. organic-chemistry.org This suggests that this compound could potentially be coupled with various amines or other nucleophiles at the C-2 position. The existing amino group at C-3 may require protection or careful optimization of reaction conditions to prevent self-coupling or other side reactions. Intramolecular copper-mediated C-O coupling has also been demonstrated as a powerful method for constructing complex fused furan (B31954) systems. nih.govsemanticscholar.org
Nickel-Catalyzed Reactions: Nickel catalysis offers a potent alternative for cross-coupling, often with different reactivity and functional group tolerance compared to palladium. Nickel-catalyzed cross-electrophile couplings, for example, can join two different electrophiles, such as an aryl bromide and a benzotriazinone. nih.gov More directly relevant, nickel catalysts have been successfully employed in the cross-coupling of 2-fluorobenzofurans with arylboronic acids. beilstein-journals.orgbeilstein-journals.org This reaction proceeds via activation of the C-F bond, which is typically more challenging than activating a C-Br bond. This precedent strongly supports the feasibility of nickel-catalyzed Suzuki-Miyaura coupling of this compound with a wide array of boronic acids to introduce new aryl or vinyl substituents at the C-2 position.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic Aromatic Substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups in the ortho or para positions to activate the ring for nucleophilic attack. The this compound molecule does not fit this profile; the dibenzofuran ring system is electron-rich, and the primary amine at C-3 is an electron-donating group. Consequently, a direct SNAr reaction via the addition-elimination mechanism is highly unlikely under standard conditions. masterorganicchemistry.com
However, substitution can be forced under harsh conditions (e.g., strong base and high temperature) via an elimination-addition mechanism involving a benzyne-type intermediate. masterorganicchemistry.com In this scenario, a strong base could abstract a proton from either the C-1 or C-3 position. Deprotonation at C-1, adjacent to the bromine, would lead to the elimination of bromide and the formation of a highly reactive dibenzofuran-1,2-yne intermediate. Subsequent addition of a nucleophile (e.g., an amide or alkoxide) could then occur at either C-1 or C-2, potentially leading to a mixture of products. The presence of the acidic N-H protons on the amine group would complicate this pathway, as the base would first deprotonate the amine before abstracting a C-H proton.
Halogen-Metal Exchange Reactions and Trapping with Electrophiles
Halogen-metal exchange is a powerful technique for converting aryl halides into reactive organometallic intermediates, which can then be trapped with various electrophiles. This reaction is typically performed at very low temperatures (e.g., -78 °C to -100 °C) using organolithium reagents like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). tcnj.eduharvard.edu
For this compound, the reaction would involve the exchange of the bromine atom at C-2 for a lithium atom, generating 3-amino-dibenzo[b,d]furan-2-yl-lithium. This potent nucleophile could then react with a range of electrophiles to install new functional groups, as shown in the table below.
A significant challenge in this transformation is the presence of the acidic amine group (-NH₂), which would be readily deprotonated by the organolithium reagent. nih.gov This necessitates the use of at least two equivalents of the alkyllithium base: one to deprotonate the amine and the second to perform the halogen-metal exchange. An alternative strategy to circumvent issues with acidic protons involves the use of a combined reagent system, such as i-PrMgCl and n-BuLi, which can selectively perform the Br-Mg(Li) exchange under non-cryogenic conditions. nih.gov The success of halogen-metal exchange on other sensitive systems, such as bromoaryl β-lactams, demonstrates that the reaction can proceed chemoselectively without destroying other electrophilic sites in the molecule if conditions are carefully controlled. tcnj.edu
Table 1: Potential Functionalization via Halogen-Metal Exchange
| Electrophile | Reagent Example | Resulting Functional Group at C-2 |
|---|---|---|
| Proton source | H₂O | -H (Debromination) |
| Alkyl halide | CH₃I | -CH₃ (Methylation) |
| Aldehyde/Ketone | Benzaldehyde | -CH(OH)Ph (Secondary alcohol) |
| Carbon dioxide | CO₂ (gas), then H⁺ | -COOH (Carboxylic acid) |
Reactivity of the Dibenzo[b,d]furan Polycyclic Aromatic System
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The dibenzo[b,d]furan ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution (EAS). The reactivity of different positions is influenced by the fused furan ring and any existing substituents. In unsubstituted dibenzofuran, electrophilic attack generally favors the 2- and 8-positions, followed by the 3- and 7-positions. acs.org This is consistent with the reactivity of furan itself, where the 2-position (alpha to the oxygen) is the most reactive towards electrophiles. pearson.compearson.com
In this compound, the regioselectivity of further EAS is overwhelmingly controlled by the powerful activating and ortho-, para-directing amino group at C-3. The bromine at C-2 is a deactivating, though also ortho-, para-directing, group. The directing effects are as follows:
Amino group (-NH₂ at C-3): Strongly directs electrophiles to the ortho positions (C-2 and C-4) and the para position (C-7).
Bromo group (-Br at C-2): Weakly directs electrophiles to its ortho positions (C-1 and C-3) and its para position (C-8).
The activating effect of the amine dominates. Since the C-2 position is already blocked by bromine, the most favored sites for electrophilic attack are the C-4 and C-1 positions. The synthesis of the title compound itself, via bromination of dibenzo[b,d]furan-3-amine, confirms that the position ortho to the amine is highly activated. chemicalbook.com Studies on the formylation of 2-methoxydibenzofuran (B1266467) also show substitution occurring at positions ortho and para to the activating methoxy (B1213986) group. researchgate.net Therefore, nitration, halogenation, or Friedel-Crafts reactions on this compound would be expected to yield primarily the 4-substituted product, with the 1-substituted isomer as a potential minor product.
Directed Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a regioselective deprotonation reaction guided by a Directed Metalation Group (DMG). baranlab.orgorganic-chemistry.org A DMG, typically a heteroatom-containing functional group, coordinates to an organolithium base, directing deprotonation of the nearest ortho proton. nih.gov
In this compound, the amine group can function as a DMG, although it is considered only moderately powerful. Protection of the amine, for example as an N,N-diethyl carbamate (B1207046) (-OCONEt₂), would transform it into one of the most powerful DMGs known. nih.gov A DMG at the C-3 position would direct lithiation specifically to the C-4 position. This would generate the 4-lithio-2-bromo-dibenzo[b,d]furan-3-amine intermediate, which could then be quenched with an electrophile to introduce a new substituent exclusively at the C-4 position.
However, a critical competition exists between DoM and the previously discussed halogen-metal exchange. For aryl bromides, halogen-metal exchange is generally much faster than DMG-directed deprotonation. uwindsor.ca Therefore, treating this compound with n-BuLi is highly likely to result in bromine-lithium exchange at C-2 rather than directed deprotonation at C-4. Achieving DoM would likely require a protected amine (e.g., a pivalamide (B147659) or carbamate) and a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which are less prone to performing halogen-metal exchange.
Multifunctional Reactivity and Chemoselectivity Challenges
The synthetic utility of this compound is defined by the challenge of controlling its multifunctional reactivity. The molecule possesses three distinct types of reactive sites: the C-Br bond, the -NH₂ group (and its N-H protons), and the C-H bonds on the aromatic backbone. This leads to several key chemoselectivity challenges.
Site of Metalation: When treated with a strong organolithium base, a competition arises. As discussed, the most probable outcome is rapid halogen-metal exchange at the C-2 position. uwindsor.ca Amine deprotonation will also occur, consuming one equivalent of base. Directed ortho-metalation at the C-4 position is kinetically disfavored but could potentially be achieved with specific protecting groups and bases.
Electrophilic vs. Nucleophilic Reactions: The electron-rich nature of the ring system favors electrophilic substitution, directed primarily to the C-4 position by the amine. Conversely, the C-Br bond is a site for nucleophilic attack, but only through transition-metal catalysis or harsh benzyne (B1209423) conditions, not direct SNAr.
Cross-Coupling Selectivity: In transition metal-catalyzed reactions, the C-Br bond is the primary reactive handle for Suzuki, Stille, or Buchwald-Hartwig amination reactions. The challenge lies in performing these couplings without interference from the C-3 amine. While the amine is generally stable under these conditions, it could potentially act as a ligand for the metal center or, in the case of amination reactions, compete as a nucleophile, necessitating its protection in some cases.
Orthogonal Functionalization: A key synthetic goal would be the sequential, or orthogonal, functionalization of the molecule. For instance, one might first perform a Suzuki coupling at the C-Br bond, then protect the amine, and subsequently carry out a directed ortho-metalation at C-4. The order of these steps and the choice of reagents and protecting groups would be critical to achieving a desired polysubstituted dibenzofuran derivative.
Successfully navigating these challenges allows this compound to serve as a versatile building block for complex heterocyclic structures.
Computational and Theoretical Investigations of 2 Bromodibenzo B,d Furan 3 Amine
Quantum Chemical Studies (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and properties of molecules. DFT calculations can provide valuable information about the geometry, charge distribution, and molecular orbitals of 2-bromodibenzo[b,d]furan-3-amine.
The electronic properties of this compound are determined by the interplay of the fused aromatic system of the dibenzofuran (B1670420) core and the electronic effects of the bromo and amine substituents. The dibenzofuran moiety itself is an electron-rich aromatic system. The introduction of a bromine atom at the 2-position and an amino group at the 3-position significantly modulates the electronic landscape of the molecule.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For this compound, the electron-donating amino group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The HOMO is likely to be localized primarily on the dibenzofuran ring and the nitrogen atom of the amino group. The LUMO, on the other hand, would be distributed over the aromatic system. DFT calculations on related aminobenzofuran derivatives have shown that the HOMO and LUMO are typically π-orbitals distributed across the aromatic framework. A smaller HOMO-LUMO gap, influenced by the substituents, would suggest higher reactivity.
| Molecular Orbital | Expected Energy Range (eV) | Primary Contributors |
| HOMO | -5.0 to -6.0 | Dibenzofuran ring, Amino group (N lone pair) |
| LUMO | -1.0 to -2.0 | Dibenzofuran ring (π* orbitals) |
| HOMO-LUMO Gap | 3.0 to 5.0 | Indicator of Chemical Reactivity |
Note: The values in this table are estimations based on general principles and data for related compounds. Specific DFT calculations are required for precise values for this compound.
Computational chemistry is instrumental in mapping out the reaction pathways and identifying the transition states of chemical transformations. For this compound, key transformations could include electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.
DFT calculations can be employed to model the potential energy surface of a reaction, allowing for the determination of activation energies and reaction enthalpies. For instance, in an electrophilic aromatic substitution, theoretical calculations could predict the most likely site of attack on the dibenzofuran ring. Given the strong activating effect of the amino group, positions ortho and para to it would be the most probable sites for electrophilic attack. Transition state analysis would reveal the structure of the high-energy intermediate (the Wheland intermediate or sigma complex) and the energy barrier to its formation.
Studies on the reactions of unsubstituted dibenzofuran have shown that certain reactions, like C-O bond scission, have very high energy barriers. nih.gov However, the presence of activating and directing groups like the amino and bromo substituents would significantly alter the reactivity and reaction pathways. For example, the bromine atom can serve as a leaving group in palladium-catalyzed cross-coupling reactions, a common transformation for aryl bromides.
The reactivity and selectivity of this compound in chemical reactions are governed by the electronic and steric effects of the bromo and amino substituents.
Electronic Effects: The amino group at the 3-position is a powerful activating group and is ortho, para-directing for electrophilic aromatic substitution. This means that electrophiles will preferentially attack the positions ortho and para to the amino group. The bromine atom at the 2-position is a deactivating group due to its inductive electron withdrawal but is also ortho, para-directing. The combined effect of these two groups would lead to complex regioselectivity in electrophilic reactions, which can be precisely predicted using computational models that calculate the energies of the possible intermediates.
Steric Effects: The bromine atom, being larger than a hydrogen atom, can exert a steric hindrance effect, potentially influencing the approach of reagents to the adjacent positions. This steric factor can affect the regioselectivity of reactions, favoring attack at less hindered positions. Computational models can quantify these steric interactions and predict their impact on reaction outcomes. Studies on substituted purines have shown that bulky substituents can shield proximal reaction sites, thereby influencing regioselectivity. beilstein-journals.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules.
The dibenzofuran core is a relatively rigid structure. However, the amino group can undergo rotation around the C-N bond. MD simulations can explore the rotational energy barrier and identify the most stable conformations. Furthermore, these simulations can model the intermolecular interactions, such as hydrogen bonding between the amino group and solvent molecules, which can influence the molecule's solubility and reactivity.
Spectroscopic Property Prediction and Correlation (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic properties, which can aid in the structural elucidation and characterization of molecules.
NMR Chemical Shifts: Theoretical calculations, particularly using DFT with appropriate basis sets, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. pdx.edu These predictions are based on calculating the magnetic shielding of each nucleus. By comparing the predicted spectrum with the experimental one, the assignment of peaks to specific atoms in the molecule can be confirmed. The expected chemical shift ranges for the protons and carbons of this compound can be estimated based on the known shifts of dibenzofuran and the additive effects of the bromo and amino substituents. libretexts.org
Predicted ¹H NMR Chemical Shifts
| Proton | Environment | Expected Chemical Shift (ppm) |
| Aromatic H | Protons on the dibenzofuran ring | 6.5 - 8.0 |
| Amino H | Protons of the -NH2 group | 3.5 - 5.0 (variable, depends on solvent and concentration) |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Environment | Expected Chemical Shift (ppm) |
| Aromatic C | Unsubstituted carbons of the dibenzofuran ring | 110 - 130 |
| C-Br | Carbon attached to bromine | 110 - 120 |
| C-N | Carbon attached to the amino group | 140 - 150 |
| Quaternary C | Carbons at the fusion of the rings | 120 - 155 |
Note: The values in these tables are estimations based on general principles and data for related compounds. Specific calculations are needed for accurate predictions for this compound.
IR Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks in its Infrared (IR) spectrum. nih.gov The predicted IR spectrum can be used to identify the characteristic vibrational modes of the functional groups present in this compound, such as the N-H stretching and bending vibrations of the amino group, and the C-Br stretching vibration. Theoretical studies on related molecules have shown excellent agreement between calculated and experimental IR spectra. nih.gov
Applications and Future Research Directions in Dibenzo B,d Furan Based Systems
2-Bromodibenzo[b,d]furan-3-amine as a Versatile Building Block in Complex Organic Synthesis
The strategic placement of an amino group and a bromine atom on the dibenzo[b,d]furan core makes this compound a highly versatile building block for the construction of complex organic molecules. These two functional groups can be selectively manipulated through a variety of modern synthetic methodologies, allowing for the introduction of diverse substituents and the formation of new ring systems.
The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions. This includes well-established transformations such as Suzuki, Stille, Heck, and Sonogashira couplings, which enable the formation of carbon-carbon bonds with a wide range of coupling partners. For instance, coupling with boronic acids (Suzuki reaction) or organostannanes (Stille reaction) can introduce aryl, heteroaryl, or alkyl groups, significantly increasing the molecular complexity. The Sonogashira coupling with terminal alkynes is another powerful tool, providing access to acetylenic derivatives that can be further elaborated.
The amino group at the 3-position offers a complementary site for functionalization. It can readily undergo acylation, alkylation, and arylation reactions. Furthermore, the amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups, including halogens, hydroxyl, and cyano groups, through Sandmeyer-type reactions. This dual reactivity allows for a modular and convergent approach to the synthesis of highly substituted dibenzo[b,d]furan derivatives.
The strategic unmasking or transformation of these functional groups allows for the regioselective construction of intricate molecular architectures. For example, the amino group can be used to direct ortho-lithiation, enabling further substitution on the dibenzo[b,d]furan nucleus. The combination of cross-coupling at the C2 position and functionalization of the C3-amino group provides a powerful strategy for creating libraries of novel compounds with diverse substitution patterns.
Exploration in Materials Science and Organic Electronics (e.g., for Optoelectronic Devices, Polymers)
The rigid and planar dibenzo[b,d]furan core imparts favorable electronic and photophysical properties, making its derivatives promising candidates for applications in materials science, particularly in the field of organic electronics. The ability to tune these properties through substitution allows for the rational design of materials for specific applications.
Optoelectronic Devices: Dibenzo[b,d]furan-based molecules have been successfully employed as components in organic light-emitting diodes (OLEDs). Their high thermal stability and wide bandgap make them suitable as host materials for phosphorescent emitters. The introduction of specific substituents can modulate the HOMO/LUMO energy levels, facilitating efficient charge injection and transport. For example, derivatives of dibenzo[b,d]furan have been investigated as hole-transporting materials and electron-blocking layers in OLED devices.
In the realm of organic photovoltaics (OPVs), dibenzo[b,d]furan units have been incorporated into both donor and acceptor materials. The electron-rich nature of the dibenzo[b,d]furan core makes it a suitable building block for donor polymers in bulk heterojunction solar cells. By copolymerizing dibenzo[b,d]furan units with electron-accepting moieties, the absorption spectrum and energy levels of the resulting polymer can be tailored to efficiently absorb sunlight and facilitate charge separation.
Polymers: The difunctional nature of compounds like this compound allows for their use as monomers in the synthesis of novel conjugated polymers. For instance, the bromine and amino functionalities can be utilized in step-growth polymerization reactions, such as Suzuki or Buchwald-Hartwig amination polymerizations, to create poly(dibenzo[b,d]furan)s. The properties of these polymers, including their solubility, processability, and electronic characteristics, can be fine-tuned by the choice of co-monomers and the nature of the substituents on the dibenzo[b,d]furan ring. These polymers are being explored for their potential in a range of applications, from organic field-effect transistors (OFETs) to sensors.
Design and Synthesis of Novel Scaffolds for Chemical Biology Research
The dibenzo[b,d]furan scaffold has emerged as a valuable template for the design and synthesis of biologically active molecules. Its rigid structure can serve as a platform to present functional groups in a well-defined three-dimensional orientation, enabling specific interactions with biological targets such as enzymes and receptors.
One notable area of research is the development of dibenzo[b,d]furan-based inhibitors of Mycobacterium tuberculosis. By incorporating the dibenzo[b,d]furan core into more complex structures, such as triazole conjugates, researchers have developed potent inhibitors of this pathogenic bacterium. nih.gov For example, a series of novel dibenzo[b,d]furan-1,2,3-triazole conjugates were synthesized and evaluated for their antimycobacterial activity, with some compounds showing promising minimum inhibitory concentrations (MIC). nih.gov
Furthermore, dibenzo[b,d]furan derivatives have been investigated as inhibitors of various protein kinases. nih.gov Kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The dibenzo[b,d]furan scaffold can be decorated with different substituents to achieve selective inhibition of specific kinases. For instance, certain dibenzo[b,d]furan derivatives have shown inhibitory activity against Pim kinases, which are overexpressed in several types of cancer. nih.gov
The versatility of the dibenzo[b,d]furan scaffold also extends to its use in developing probes for chemical biology. By attaching fluorescent tags or reactive groups, dibenzo[b,d]furan-based molecules can be used to study biological processes, visualize cellular components, or identify the targets of bioactive compounds. The design of such probes often leverages the inherent photophysical properties of the dibenzo[b,d]furan core. The development of scaffolds that can modulate protein-protein interactions is another promising avenue of research. nih.gov
Emerging Trends in Dibenzo[b,d]furan Chemistry and Related Halogenated Aminated Heterocycles
The field of dibenzo[b,d]furan chemistry is continually evolving, with several emerging trends pointing towards new and exciting areas of research. One significant trend is the development of more efficient and sustainable synthetic methods for the construction and functionalization of the dibenzo[b,d]furan core. rsc.org This includes the use of novel catalytic systems, such as copper-catalyzed domino reactions, for the synthesis of complex dibenzo[b,d]furan derivatives in a single step. acs.org The development of methods for the late-stage functionalization of the dibenzo[b,d]furan scaffold is also a key area of focus, as it allows for the rapid diversification of lead compounds in drug discovery programs.
Another emerging trend is the exploration of unsymmetrical dibenzo[b,d]furan derivatives and related thienoacenes for applications in organic electronics. acs.orgacs.org By breaking the symmetry of the molecule, researchers can fine-tune the electronic properties and solid-state packing of the materials, leading to improved performance in devices such as OFETs and OPVs.
The study of halogenated and aminated heterocycles, in general, is a burgeoning field. The introduction of halogen atoms can influence the electronic properties, lipophilicity, and metabolic stability of a molecule, while amino groups provide a handle for further functionalization and can participate in hydrogen bonding interactions with biological targets. nih.govsemanticscholar.org The strategic combination of halogens and amino groups on aromatic scaffolds, as seen in this compound, is a powerful strategy for the design of new pharmaceuticals and functional materials. Future research will likely focus on exploring the full potential of this synergistic functionalization on a wider range of heterocyclic systems.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Bromodibenzo[b,d]furan-3-amine?
- Methodological Answer : The synthesis typically involves bromination of dibenzo[b,d]furan-3-amine. Halogenation strategies (e.g., using NBS or Br₂ with Lewis acids like FeBr₃) can achieve regioselective substitution. For analogs, bromination at the 2-position is influenced by electron-donating/withdrawing groups on the parent structure . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize di-brominated byproducts.
- Key Data :
| Halogenating Agent | Solvent | Catalyst | Yield (Analogous Compounds) | Reference |
|---|---|---|---|---|
| Br₂ | DCM | FeBr₃ | ~60-70% (for dibromo analogs) | |
| NBS | CCl₄ | AIBN | ~50-55% (for mono-brominated) |
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Analyze / NMR to confirm substitution patterns and amine proton integration.
- Mass Spectrometry : Compare experimental m/z with theoretical values (e.g., molecular ion at 248.01 Da for C₁₂H₈BrNO). NIST-standardized protocols ensure accuracy .
- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during synthesis or characterization?
- Methodological Answer : Contradictions (e.g., unexpected NMR peaks or MS fragments) may arise from:
- Byproducts : Use preparative TLC or column chromatography to isolate impurities and re-analyze.
- Isomerization : Validate regioselectivity via NOE experiments or X-ray crystallography (if crystalline).
- Reference Cross-Check : Compare data with NIST or peer-reviewed spectral libraries .
Q. What strategies mitigate regioselectivity challenges in brominating dibenzofuran-3-amine derivatives?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl on the amine) to steer bromination to the 2-position.
- Catalytic Systems : Use Pd-catalyzed C–H activation for selective bromination, as demonstrated for benzofuran analogs .
- Computational Modeling : DFT calculations predict electron density maps to identify reactive sites .
Q. What are the potential applications of this compound in materials science?
- Methodological Answer : The compound’s bromine and amine groups make it a candidate for:
- Organic Electronics : As a building block for hole-transport materials (HTMs) in OLEDs or OTFTs, similar to dibromo analogs used in OPVs .
- Coordination Chemistry : The amine moiety can act as a ligand for metal complexes (e.g., Ir or Pt) in phosphorescent materials .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of brominated aromatic vapors.
- Waste Disposal : Neutralize acidic/basic residues before transferring to halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
